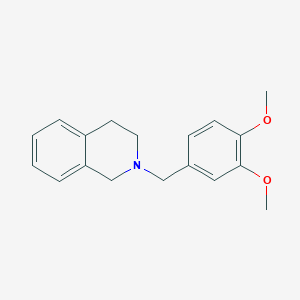
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been widely studied for its potential therapeutic properties, including its use as an analgesic, sedative, and antipsychotic agent.
Mecanismo De Acción
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to have agonist activity at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. Additionally, L-THP has been shown to have affinity for the mu, delta, and kappa opioid receptors.
Biochemical and Physiological Effects:
L-THP has been shown to have several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and sedative effects. L-THP has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, L-THP has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-THP in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, L-THP has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic uses. However, one limitation of using L-THP in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of studies.
Direcciones Futuras
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. L-THP has been shown to have opioid receptor activity, which may make it a useful alternative to traditional opioid agonists. Additionally, L-THP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, L-THP has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Métodos De Síntesis
L-THP can be synthesized through a variety of methods, including the reduction of norlaudanosoline, the reductive amination of 3,4-dimethoxybenzaldehyde, or the reduction of 2-(3,4-dimethoxyphenyl)ethylamine. The most commonly used method for synthesizing L-THP is the reduction of norlaudanosoline, which involves the use of sodium borohydride as a reducing agent.
Aplicaciones Científicas De Investigación
L-THP has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects, making it a potential alternative to opioids for pain management. L-THP has also been studied for its sedative properties, with some research suggesting that it may be useful in the treatment of insomnia. Additionally, L-THP has been explored as a potential antipsychotic agent, with studies showing that it may be effective in treating schizophrenia and other psychotic disorders.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-14(11-18(17)21-2)12-19-10-9-15-5-3-4-6-16(15)13-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKXZCRFJHGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)


![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)

![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)


![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)

